molecular formula C20H28N2O2 B2851472 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide CAS No. 941905-71-1

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide

Cat. No. B2851472
CAS RN: 941905-71-1
M. Wt: 328.456
InChI Key: IDCZRCAXJJCWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide, also known as CTX-0294885, is a chemical compound that belongs to the class of quinoline carboxamides. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.

Mechanism Of Action

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide acts as a selective blocker of the NaV1.7 voltage-gated sodium channel by binding to a specific site on the channel. This prevents the channel from opening and transmitting pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide has been shown to have minimal off-target effects on other voltage-gated sodium channels, making it a potentially safer alternative to other analgesic drugs.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide is its potent analgesic effects, which make it a valuable tool for studying pain pathways in animal models. Additionally, its favorable pharmacokinetic profile makes it easier to administer and study in laboratory settings. However, one limitation of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide is its selectivity for the NaV1.7 channel, which may limit its utility in studying other voltage-gated sodium channels.

Future Directions

There are several potential future directions for research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide. One area of interest is the development of novel analgesic drugs based on the structure of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide. Additionally, further studies are needed to better understand the mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide and its effects on other voltage-gated sodium channels. Finally, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide may have potential applications in other areas of research, such as the study of neurological disorders.

Synthesis Methods

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide involves a multi-step process that includes the condensation of 2-amino-1-cyclohexanecarboxamide with 2-chloro-1-(isobutylamino)ethanone, followed by cyclization with acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective blocker of the NaV1.7 voltage-gated sodium channel, which is involved in the transmission of pain signals. This makes N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclohexanecarboxamide a potential candidate for the development of novel analgesic drugs.

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14(2)13-22-18-10-9-17(12-16(18)8-11-19(22)23)21-20(24)15-6-4-3-5-7-15/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCZRCAXJJCWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

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